(E)-N-(2-methoxyethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-(2-methoxyethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-16-5-7-17(8-6-16)9-13-24(21,22)20(11-12-23-2)15-18-4-3-10-19-14-18/h3-10,13-14H,11-12,15H2,1-2H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDFQWZSBUOZSK-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCOC)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCOC)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-methoxyethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article presents a comprehensive overview of its biological activity, including data from quantitative structure-activity relationship (QSAR) studies, experimental findings, and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Sulfonamide Group : Known for diverse biological activities, particularly in antibacterial and anticancer applications.
- Aryl Substituents : Modifications in the aryl groups can significantly influence the compound's biological activity.
Anticancer Properties
Research indicates that derivatives of (E)-N-Aryl-2-ethene-sulfonamide, including our compound of interest, exhibit potent anticancer activity. A study conducted on various derivatives demonstrated their ability to inhibit cancer cell proliferation effectively.
- Inhibition Mechanism : The primary mechanism involves targeting microtubules, disrupting mitotic spindle formation, which is crucial for cell division. This action leads to apoptosis in cancer cells.
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Quantitative Structure-Activity Relationship (QSAR) : A QSAR study involving 40 compounds based on (E)-N-Aryl-2-ethene-sulfonamide revealed significant correlations between structural features and anticancer activity. The study utilized multiple linear regression (MLR) and artificial neural networks (ANN) to predict biological activity based on molecular descriptors.
Descriptor Type Key Descriptors Correlation Coefficient Electronic Steric - IC50 Values : Experimental data showed that the IC50 values for several derivatives ranged from low micromolar to nanomolar concentrations, indicating high potency.
Case Studies
Several studies have documented the effects of this compound on various cancer cell lines:
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Prostate Cancer : A study highlighted its effectiveness against prostate cancer cells, demonstrating a significant reduction in cell viability at concentrations as low as 10 µM.
- Methodology : MTT assay was used to assess cell viability.
- Findings : The compound induced apoptosis as confirmed by flow cytometry analysis.
- Breast Cancer : Another investigation focused on breast cancer cell lines, where the compound was shown to inhibit migration and invasion, critical factors in cancer metastasis.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide moiety (-SO₂N<) can undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Yields sulfonic acid (from the ethenesulfonamide backbone) and amines (2-methoxyethylamine and pyridin-3-ylmethylamine). The reaction rate is modulated by steric hindrance from the bulky substituents. -
Basic Hydrolysis :
Produces sulfonate salts and secondary amines. The electron-withdrawing pyridine ring may enhance reactivity .
Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring
The pyridin-3-ylmethyl group directs electrophiles to specific positions:
Pyridine’s inherent electron deficiency reduces EAS reactivity compared to benzene, but substituents can enhance it .
Oxidation Reactions
The ethene (-CH=CH-) and methylphenyl groups are oxidation targets:
| Site | Oxidizing Agent | Product | Notes |
|---|---|---|---|
| Ethene backbone | KMnO₄ (aq) | 1,2-Diol (via dihydroxylation) | Stereospecific syn addition |
| 4-Methylphenyl | K₂Cr₂O₇/H⁺ | 4-Carboxyphenyl | Requires strong acidic conditions |
Nucleophilic Substitution at Sulfonamide
The sulfonamide nitrogen can act as a nucleophile or leaving group:
-
Alkylation :
Reacts with alkyl halides (e.g., CH₃I) in the presence of a base (e.g., NaH) . -
Acylation :
Forms acylated sulfonamides under anhydrous conditions.
Coordination Chemistry
The sulfonamide and pyridine groups facilitate metal coordination:
| Metal Ion | Binding Site | Application Example | Reference |
|---|---|---|---|
| Zn(II) | Sulfonamide O, Pyridine N | Enzyme inhibition via mimicry | |
| Cu(II) | Pyridine N | Catalytic oxidation reactions |
Cross-Coupling Reactions
The ethene group may participate in Pd-catalyzed couplings:
Reduction of the Ethene Backbone
Catalytic hydrogenation converts the double bond to a single bond:
This alters the molecule’s planarity and potentially its biological activity .
Key Research Findings
-
Synthetic Routes :
-
Reactivity Trends :
-
Applications :
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Diversity and Structural Features
The target compound’s uniqueness lies in its N-(2-methoxyethyl) and N-(pyridin-3-ylmethyl) substituents, which differ from the predominantly N-aryl or N-alkyl groups observed in analogues (Table 1). For example:
- Electron-donating groups (e.g., 4-methylphenyl, methoxy) enhance solubility and π-π stacking interactions, as seen in (E)-N-(4-methoxyphenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6f) .
- Electron-withdrawing groups (e.g., nitro, fluoro) in analogues like (E)-N-(4-fluoro-3-nitrophenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide (6s) increase polarity and reactivity .
Key Structural Contrasts :
Table 1: Substituent Comparison of Selected Analogues
Physicochemical and Spectral Properties
- Melting Points : Aryl-substituted analogues (e.g., 6s, 6p) exhibit higher melting points (148–174°C) due to rigid structures and intermolecular interactions, whereas the target compound’s flexible 2-methoxyethyl group may lower its melting point .
- 1H NMR Signatures :
- The pyridin-3-ylmethyl group in the target compound would show aromatic protons at δ 7.0–8.5 ppm, similar to pyridine-containing analogues (e.g., δ 7.85 ppm for CH= in 6t) .
- The 2-methoxyethyl group’s methylene protons (δ 3.3–3.7 ppm) and methoxy protons (δ 3.2–3.5 ppm) align with methoxy signals in 6s (δ 3.83–3.87 ppm) .
- HRMS : Molecular ion peaks for analogues (e.g., [M+H]+ 395.1039 for 6p) match calculated values within 0.0024 Da error margins, suggesting high purity .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (E)-N-(2-methoxyethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide?
The synthesis typically involves dehydration of hydroxy intermediates under controlled conditions. For example, a general procedure for analogous (E)-N-aryl-2-arylethenesulfonamides includes:
- Reacting hydroxy intermediates (e.g., 2-hydroxy-N-substituted ethanesulfonamides) with catalytic acid (e.g., H2SO4) or base (e.g., DMAP) in polar solvents like pyridine.
- Dehydration at elevated temperatures (e.g., 80–100°C) to form the ethenesulfonamide core, followed by purification via column chromatography and recrystallization .
- Yield optimization often requires careful control of stoichiometry, solvent choice, and reaction time.
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and stereochemistry. For example, chemical shifts in the aromatic region (δ 6.5–8.5 ppm) help identify pyridinyl and methylphenyl groups .
- X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) are standard for refining crystal structures. High-resolution data collection (e.g., synchrotron sources) resolves challenges like twinning or disorder in the sulfonamide or pyridinyl moieties .
- HRMS : Validates molecular weight and purity, with deviations <5 ppm indicating successful synthesis .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields or crystallographic data for this compound?
- Yield Discrepancies : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For instance, DMAP in pyridine improves reaction efficiency for sulfonamide formation compared to non-catalytic methods .
- Crystallographic Anomalies : Use the Cambridge Structural Database (CSD) to cross-reference bond lengths/angles. If data conflicts, re-refinement with SHELXL or alternative software (e.g., OLEX2) may resolve issues like thermal motion artifacts .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Analog Design : Introduce substituents at the methoxyethyl or pyridinyl groups to modulate steric/electronic effects. For example, replacing the 4-methylphenyl group with a trimethoxyphenyl moiety (as in related ethenesulfonamides) enhances microtubule-targeting activity .
- Biological Assays : Pair synthetic modifications with in vitro cytotoxicity screens (e.g., against cancer cell lines) and tubulin polymerization assays to correlate structural changes with potency .
Q. How can computational methods enhance the understanding of this compound's interactions with biological targets?
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to tubulin or kinases. Focus on key interactions (e.g., hydrogen bonds between the sulfonamide group and β-tubulin residues) .
- MD Simulations : Simulate dynamic behavior in aqueous or membrane environments to assess stability and binding kinetics. Parameters like RMSD (<2 Å) indicate robust target engagement .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Control : Use asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during sulfonamide formation. For example, L-proline derivatives can induce enantioselectivity in related acrylamide syntheses .
- Purification : Chiral HPLC or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) ensures ≥99% enantiomeric excess .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
